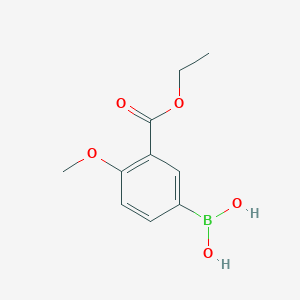

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has an ethoxycarbonyl group and a methoxy group attached to a phenyl ring, which is further bonded to the boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the reaction mixture to 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).

Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd/C).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: De-boronated aryl compounds.

科学的研究の応用

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and sensors.

作用機序

The mechanism of action of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, such as serine or threonine .

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the ethoxycarbonyl and methoxy groups, making it less versatile in certain synthetic applications.

4-Methoxyphenylboronic Acid: Similar structure but without the ethoxycarbonyl group, leading to different reactivity and applications.

3-Ethoxycarbonylphenylboronic Acid: Similar structure but without the methoxy group, affecting its electronic properties and reactivity.

Uniqueness

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. These functional groups also influence its solubility and stability, making it a valuable compound for various applications in chemistry, biology, and industry .

生物活性

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their unique ability to form reversible covalent bonds with diols, which makes them valuable in drug design and development. They have been investigated for various applications, including as therapeutic agents in cancer treatment and as diagnostic tools in diabetes management.

Antibacterial Activity

Research indicates that boronic acids exhibit significant antibacterial properties. For instance, studies have shown that derivatives of phenylboronic acids can effectively inhibit the growth of bacteria such as Escherichia coli and Bacillus cereus . The specific antibacterial activity of this compound has not been extensively documented; however, the structural features suggest potential efficacy against bacterial strains.

Table 1: Antibacterial Activity of Boronic Acids

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 3-Acetoxy-4-methoxyphenylboronic acid | Bacillus cereus | TBD |

| Novel boronic ester compound | E. coli | 6.50 mg/mL |

Case Study: Anticancer Properties of Boron Compounds

A recent study evaluated a new boron-based compound's effectiveness in inducing apoptosis in cancer cells. The compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating significant cytotoxicity . This suggests that this compound could be explored further for its anticancer potential.

Enzyme Inhibition

Boronic acids are also recognized for their ability to inhibit various enzymes. The enzyme inhibition profile of related compounds indicates that they can serve as effective inhibitors for acetylcholinesterase and butyrylcholinesterase . The specific inhibition activity of this compound remains to be elucidated but could be inferred from the general behavior of similar compounds.

Table 2: Enzyme Inhibition Activities

| Compound | Enzyme Type | IC50 Value |

|---|---|---|

| This compound | Acetylcholinesterase | TBD |

| Novel boron-based compound | Butyrylcholinesterase | 3.12 ± 0.04 µg/mL |

| Novel boron-based compound | Antiurease | 1.10 ± 0.06 µg/mL |

特性

分子式 |

C10H13BO5 |

|---|---|

分子量 |

224.02 g/mol |

IUPAC名 |

(3-ethoxycarbonyl-4-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6,13-14H,3H2,1-2H3 |

InChIキー |

IIYNPDKQDZZYLZ-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C=C1)OC)C(=O)OCC)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。